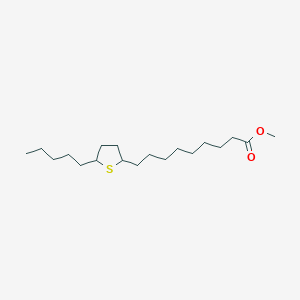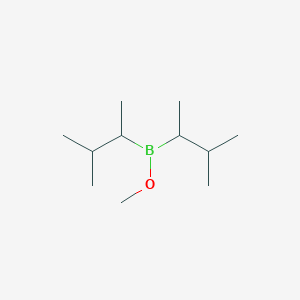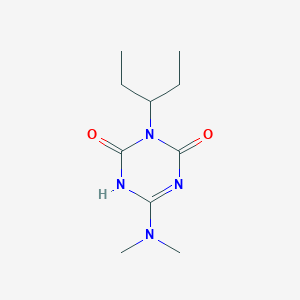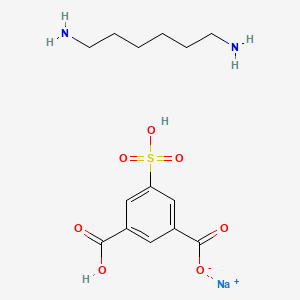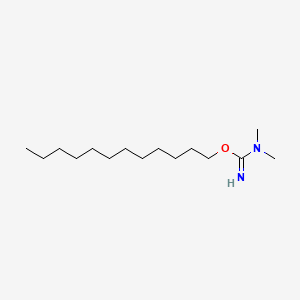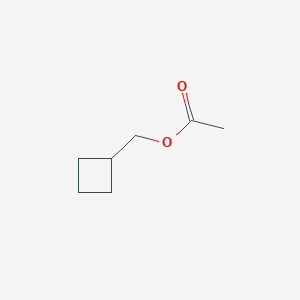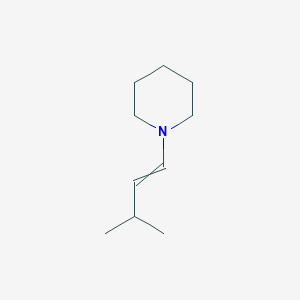
1-(3-Methylbut-1-en-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbut-1-en-1-yl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a 3-methylbut-1-en-1-yl group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbut-1-en-1-yl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with 3-methylbut-1-en-1-yl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of pyridine derivatives. The process often uses a molybdenum disulfide catalyst under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methylbut-1-en-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidines.
Aplicaciones Científicas De Investigación
1-(3-Methylbut-1-en-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylbut-1-en-1-yl)piperidine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors in the central nervous system, modulating their activity and influencing neurological functions. The compound’s effects are mediated through binding to these receptors and altering signal transduction pathways .
Comparación Con Compuestos Similares
Piperidine: A basic structure with similar chemical properties.
Pyridine: A related heterocyclic compound with a nitrogen atom in the ring.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness: 1-(3-Methylbut-1-en-1-yl)piperidine is unique due to the presence of the 3-methylbut-1-en-1-yl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific endeavors.
Propiedades
Número CAS |
51840-50-7 |
|---|---|
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
1-(3-methylbut-1-enyl)piperidine |
InChI |
InChI=1S/C10H19N/c1-10(2)6-9-11-7-4-3-5-8-11/h6,9-10H,3-5,7-8H2,1-2H3 |
Clave InChI |
ZRMSNXFRWWCDIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=CN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



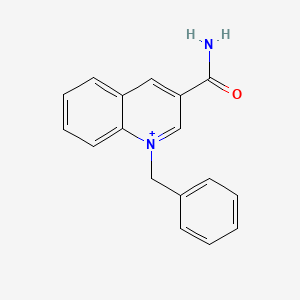
![6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14655905.png)


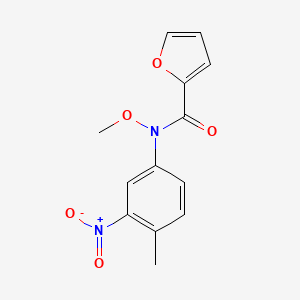
![N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide](/img/structure/B14655931.png)
